molecular formula C23H23N3O3S2 B2475758 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 329265-73-8

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2475758
CAS RN: 329265-73-8
M. Wt: 453.58
InChI Key: FUIYEBABVZTHMG-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DNTB, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

DNA Binding and Fluorescent Staining

The compound under consideration shares structural similarities with the bis-benzimidazole family of minor groove binders, such as Hoechst 33258. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258 and its derivatives, for example, have been widely used in cell biology as fluorescent DNA stains, enabling the analysis of chromosomal structures and DNA content in cells. They are valuable tools in plant cell biology for chromosome and nuclear staining and flow cytometry. The structural similarity suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide might also possess similar DNA-binding properties and could potentially be used in similar applications (Issar & Kakkar, 2013).

Biological Activity and Drug Design

The compound in discussion is structurally related to various bioactive molecules that have shown a broad spectrum of biological activities. It is structurally similar to benzothiazole derivatives, which have been recognized for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. These derivatives have been used as lead molecules for the design and development of various therapeutic agents. Given the biological and therapeutic activities of benzothiazole-containing compounds, there's potential for the subject compound to be investigated for similar activities, making it a candidate for drug design and development (Sumit, Kumar, & Mishra, 2020).

CNS Activity and Drug Development

The compound's structural features, particularly the presence of a piperidinyl group, are shared with many compounds known for their central nervous system (CNS) activity. Compounds with structures containing piperidines and other heterocycles have been used in the treatment of various neuropsychiatric disorders. The typical pharmacophore for high D2 receptor affinity, a target in schizophrenia and depression treatments, comprises a cyclic amine like piperidine. This indicates the potential of the compound for CNS-related pharmacological activities and as a lead molecule in the development of drugs targeting CNS disorders (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Potential for Creating Novel CNS Drugs

The presence of certain functional groups, such as piperidine, in the compound's structure, indicates its potential for CNS activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen have been identified as lead molecules for synthesizing compounds with CNS activity. This positions the compound as a potential candidate for the synthesis of novel CNS-acting drugs (Saganuwan, 2017).

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-9,11-12H,1,4-5,10,13-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYEBABVZTHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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